molecular formula C15H18N2O2S B2812815 (E)-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethenesulfonamide CAS No. 1311998-29-4

(E)-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethenesulfonamide

Cat. No.: B2812815
CAS No.: 1311998-29-4
M. Wt: 290.38
InChI Key: UFENNJFETDVYQG-UHFFFAOYSA-N
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Description

(E)-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethenesulfonamide is a chemically synthesized small molecule characterized by a sulfonamide group and an ethenesulfonamide backbone. This compound is provided for research purposes to investigate its potential biological activity. Compounds with similar structural features, particularly the sulfonamide group and ethenesulfonamide core, have been identified in pharmaceutical research for their potential to interact with key inflammatory mediators. Research on analogous structures suggests potential application in studies focused on cyclooxygenase (COX) enzyme inhibition, which plays a critical role in the biosynthesis of pro-inflammatory prostaglandins . Furthermore, its structural relation to acrylamide derivatives places it within a class of molecules that have demonstrated significant anti-inflammatory potential in preclinical models, including the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β, and the modulation of immune cell functions . This reagent offers researchers a valuable tool for exploring new pathways in immunology and inflammation research, with potential implications for developing therapeutic strategies for chronic inflammatory diseases. The product is intended for laboratory research by trained professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

(E)-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c16-10-4-11-17(13-15-7-8-15)20(18,19)12-9-14-5-2-1-3-6-14/h1-3,5-6,9,12,15H,4,7-8,11,13H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFENNJFETDVYQG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CCC#N)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN(CCC#N)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including cytotoxicity, mechanism of action, and therapeutic applications.

  • Chemical Formula : C14H16N2O2S
  • Molecular Weight : 288.36 g/mol
  • Structural Characteristics : The compound features a sulfonamide group attached to a phenylethene backbone, which is substituted with a cyanoethyl and cyclopropylmethyl group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its cytotoxic effects against cancer cell lines and its potential as an anti-inflammatory agent.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicate promising activity against leukemia and solid tumors:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15.4Induction of apoptosis via caspase activation
MCF-7 (breast cancer)20.3Cell cycle arrest in the G2/M phase
A549 (lung cancer)12.8Inhibition of proliferation through oxidative stress

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation, making it a candidate for further development as an anticancer agent.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Disruption of the cell cycle, particularly at the G2/M checkpoint.
  • Oxidative Stress : Generation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

Case Study 1: Anti-Cancer Activity

In a study published in Cancer Research, researchers assessed the effectiveness of this compound in vivo using xenograft models. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent against aggressive tumors.

Case Study 2: Anti-Inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound, demonstrating that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Arylethenesulfonamide Class

Key structural analogs include:

Compound Name Substituents on Sulfonamide Nitrogen Yield (%) Melting Point (°C) Key Features Reference
(E)-N,2-Diphenylethenesulfonamide (6a) Phenyl 83 112–114 High crystallinity; simple aryl substituent.
(E)-N-(4-Chlorophenyl)-2-phenylethenesulfonamide (6b) 4-Chlorophenyl 80 108–110 Electron-withdrawing Cl enhances stability; potential bioactivity.
Potassium salt of (E)-N-[6-methoxy-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]-2-phenylethenesulfonamide Heterocyclic (pyrimidinyl, methoxy) N/A N/A Potassium salt improves aqueous solubility; pyrimidine enhances targeting.
Target compound: (E)-N-(2-Cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethenesulfonamide 2-Cyanoethyl, cyclopropylmethyl N/A N/A Cyanoethyl may increase polarity; cyclopropylmethyl enhances rigidity.

Key Observations:

  • Synthesis Efficiency: Analogs like 6a and 6b are synthesized via condensation with yields >80%, suggesting robust methods for arylethenesulfonamides .
  • Physical Properties: The crystalline nature of 6a and 6b (melting points >100°C) contrasts with the target compound’s undefined state, though the cyanoethyl group may reduce crystallinity due to increased polarity .
  • Heterocyclic Moieties (e.g., pyrimidinyl in ): Introduce hydrogen-bonding sites, improving solubility and target specificity . Cyclopropane and Cyanoethyl Groups: The cyclopropylmethyl group in the target compound likely reduces metabolic degradation compared to linear alkyl chains, while the cyanoethyl group may balance lipophilicity and polarity .

Functional Group Comparison with Non-Sulfonamide Analogs

  • 2-(N,N-Diisopropylamino)ethyl chloride (): Shares a branched alkylamine structure. Unlike the target compound’s sulfonamide core, this amine derivative is more basic and reactive, suited for intermediate synthesis rather than direct bioactivity .
  • 4-[N-(2-Cyanoethyl)-N-ethylamino]-o-tolualdehyde (): Contains a cyanoethyl group similar to the target compound but lacks the sulfonamide backbone. Market data indicate its use in dyes or pharmaceuticals, suggesting the cyanoethyl group’s utility in applications requiring polar intermediates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethenesulfonamide?

  • Methodology : The compound can be synthesized via condensation reactions using (E)-2-phenylethenesulfonyl chloride with substituted amines. For example, analogous sulfonamides are prepared by reacting sulfonyl chlorides with amines like cyclopropylmethylamine and cyanoethylamine under controlled conditions (e.g., anhydrous solvent, 0–5°C, 4–6 hours). Yields are typically optimized by adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and using bases like triethylamine to neutralize HCl byproducts .
  • Characterization : Confirmation of structure and purity requires NMR (¹H, ¹³C), IR (to confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the stereochemical integrity of the (E)-configured ethenesulfonamide moiety?

  • Methodology : X-ray crystallography is the gold standard for confirming stereochemistry. Alternatively, NOESY NMR can detect spatial proximity between protons on the ethene group and adjacent substituents (e.g., phenyl rings). For example, in analogous compounds, the (E)-configuration shows NOE correlations between the sulfonamide NH and the phenyl protons but not the cyanoethyl group .

Q. What are the key physicochemical properties of this compound relevant to in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy or HPLC.
  • Stability : Monitor degradation under physiological conditions (37°C, pH 7.4) via LC-MS over 24–72 hours.
  • LogP : Determine experimentally using shake-flask methods or computationally via software like MarvinSketch .

Advanced Research Questions

Q. What structural modifications enhance the compound’s bioactivity while maintaining metabolic stability?

  • Methodology :

  • SAR Studies : Replace the cyclopropylmethyl group with bulkier substituents (e.g., adamantyl ) or introduce electron-withdrawing groups (e.g., Cl, F) on the phenyl ring to modulate target binding.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Optimize by adding methyl groups to block oxidative metabolism .

Q. How does the compound interact with biological targets such as microtubules or enzymes?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with tubulin (PDB ID: 1SA0) or sulfonamide-targeted enzymes (e.g., carbonic anhydrase).
  • Biophysical Assays : Validate interactions via surface plasmon resonance (SPR) or thermal shift assays (TSA) to measure binding affinity (KD) .

Q. What experimental strategies resolve contradictions in cytotoxicity data across different cancer cell lines?

  • Methodology :

  • Dose-Response Profiling : Test across a panel of cell lines (e.g., MCF-7, HeLa, A549) with varying expression levels of putative targets.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to identify genes critical for activity (e.g., β-tubulin isoforms or apoptosis regulators) .

Q. How can researchers optimize the compound’s pharmacokinetics for in vivo studies?

  • Methodology :

  • Prodrug Design : Mask polar groups (e.g., sulfonamide) with ester or amide promoieties to improve oral bioavailability.
  • Formulation : Use nanoemulsions or liposomes to enhance solubility and prolong half-life .

Key Considerations for Experimental Design

  • Control Experiments : Include parent sulfonamide (without cyanoethyl/cyclopropylmethyl groups) to isolate substituent effects.
  • Data Reproducibility : Replicate synthesis and bioassays ≥3 times; report mean ± SD.
  • Ethical Compliance : Adhere to institutional guidelines for handling cytotoxic compounds and in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.